4-((2,5-Difluorophenyl)thio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of 230.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-difluorothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-((2,5-Difluorophenyl)thio)pentan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds containing difluorophenyl groups can exhibit enhanced biological activity.
Medicine: Explored as a potential lead compound in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,5-Difluorophenyl)thio)pentan-2-one is primarily determined by its ability to interact with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage can modulate its reactivity and stability. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4-((2,4-Difluorophenyl)thio)pentan-2-one: Similar structure but with the difluorophenyl group in a different position.
4-((3,5-Difluorophenyl)thio)pentan-2-one: Another positional isomer with the difluorophenyl group in the 3,5-positions.
4-((2,5-Dichlorophenyl)thio)pentan-2-one: Contains chlorine atoms instead of fluorine atoms in the phenyl ring.
Uniqueness
4-((2,5-Difluorophenyl)thio)pentan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the thioether linkage also adds to its distinctiveness, providing a versatile functional group for further chemical modifications .
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-11-6-9(12)3-4-10(11)13/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
AWUCOIYTVCOZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.